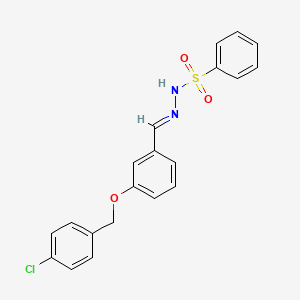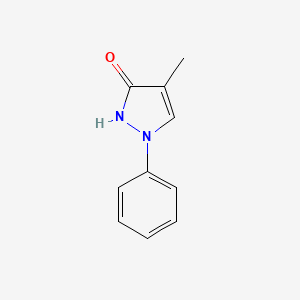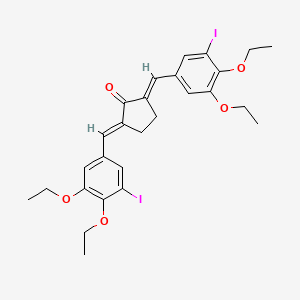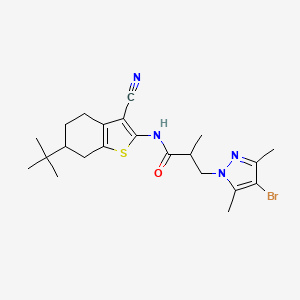
N'-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide is a synthetic organic compound with the molecular formula C20H17ClN2O3S This compound is characterized by the presence of a chlorobenzyl group, a benzylidene group, and a benzenesulfonohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step involves the reaction of 4-chlorobenzyl alcohol with benzaldehyde in the presence of an acid catalyst to form the benzylidene intermediate.
Sulfonohydrazide Formation: The intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the benzenesulfonohydrazide derivative.
Final Coupling Reaction: The final step involves the coupling of the benzylidene intermediate with the benzenesulfonohydrazide derivative under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, potentially reducing the benzylidene moiety to a benzyl group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide: C20H17ClN2O3S
4-Chloro-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide: C20H16Cl2N2O3S
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide: C20H16Cl2N2O3S
Uniqueness
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide is unique due to its specific substitution pattern and the presence of both benzylidene and benzenesulfonohydrazide groups
By understanding the synthesis, reactions, applications, and mechanisms of action of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)benzenesulfonohydrazide, researchers can further explore its potential and develop new derivatives with enhanced properties.
属性
分子式 |
C20H17ClN2O3S |
|---|---|
分子量 |
400.9 g/mol |
IUPAC 名称 |
N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C20H17ClN2O3S/c21-18-11-9-16(10-12-18)15-26-19-6-4-5-17(13-19)14-22-23-27(24,25)20-7-2-1-3-8-20/h1-14,23H,15H2/b22-14+ |
InChI 键 |
HPNMQUUYHMGBGX-HYARGMPZSA-N |
手性 SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-hydroxy-4-[(3-nitrophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B10898612.png)
![4-fluoro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B10898615.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B10898620.png)
![7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10898622.png)
![4-({(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10898625.png)
![3-(5-{(E)-[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B10898632.png)

![N-(2-methylcyclohexyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10898642.png)
![{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10898649.png)

![6-Amino-4-{4-[(4-fluorophenoxy)methyl]-2,3,5,6-tetramethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10898663.png)
![11,13-dimethyl-4-(2-phenylcyclopropyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10898671.png)
![4,5-dimethoxy-2-[(1H-tetrazol-1-ylacetyl)amino]benzoic acid](/img/structure/B10898672.png)
